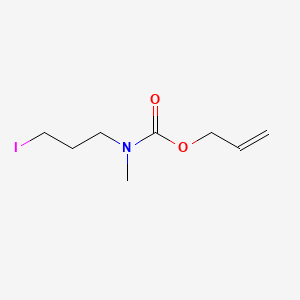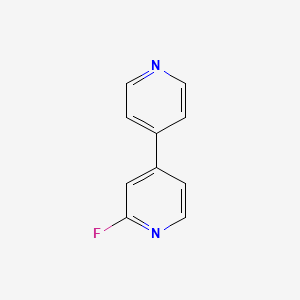
tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an ethynyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl (3R)-3-methyl-pyrrolidine-1-carboxylate with an ethynylating agent under suitable conditions. Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Chemical Reactions Analysis
tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties. Industrially, tert-butyl esters are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the ethynyl group can participate in various chemical transformations. The pyrrolidine ring provides a rigid framework that can affect the compound’s binding to biological targets .
Comparison with Similar Compounds
Similar compounds to tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate include other tert-butyl esters and pyrrolidine derivatives. For example, tert-butyl (3R)-3-aminobutanoate and tert-butyl (3R)-3-methylpyrrolidine-1-carboxylate share structural similarities but differ in their functional groups and reactivity . The unique combination of the tert-butyl, ethynyl, and pyrrolidine moieties in this compound distinguishes it from these related compounds.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl (3R)-3-ethynyl-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1 |
InChI Key |
XABXFOQDOYKTHU-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C#C |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



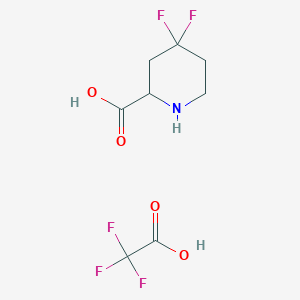
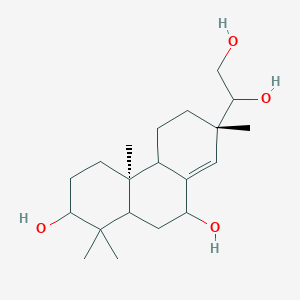
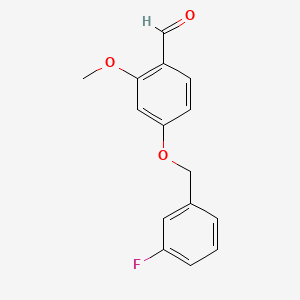
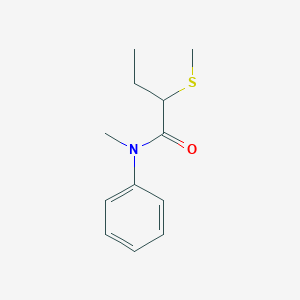
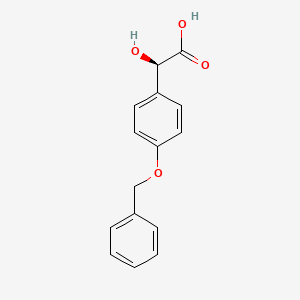
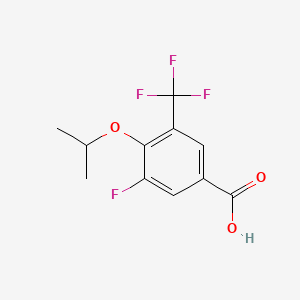

![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
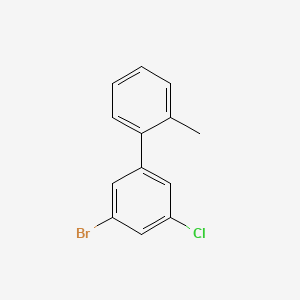

![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
